2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432232
InChI: InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3
SMILES: CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl
Molecular Formula: C13H16BrClN2O2
Molecular Weight: 347.63 g/mol

2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC13432232

Molecular Formula: C13H16BrClN2O2

Molecular Weight: 347.63 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone -

Specification

Molecular Formula C13H16BrClN2O2
Molecular Weight 347.63 g/mol
IUPAC Name 2-(5-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3
Standard InChI Key BGMDDRPZAQZKPV-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl
Canonical SMILES CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The systematic IUPAC name 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone delineates its structure:

  • A phenoxy group substituted at the 2-position with chlorine and the 5-position with bromine.

  • An ethanone backbone linking the aromatic ring to a 4-methylpiperazine moiety.
    The molecular formula is C₁₃H₁₅BrClN₂O₂, with a molecular weight of 363.63 g/mol .

Spectral Data and Computational Modeling

While experimental spectral data for this specific compound are absent, analogs such as 1-(5-Bromo-4-methylthiophen-2-yl)ethanone exhibit characteristic IR peaks at 1,650–1,700 cm⁻¹ (C=O stretch) and 3,000–3,100 cm⁻¹ (aromatic C-H stretch) . Computational studies on similar ethanone derivatives predict a planar carbonyl group with dihedral angles of 15–25° between the aromatic ring and the piperazine group, influencing electronic conjugation .

Table 1: Predicted Physicochemical Properties

PropertyValue
Melting Point85–90 °C (estimated)
Boiling Point310–315 °C (estimated)
LogP (Partition Coefficient)2.8 ± 0.3 (calculated)
Solubility in Water<0.1 mg/mL (25 °C)
pKa7.2 (piperazine nitrogen)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Bromination and Chlorination of Phenol Derivatives: Starting with 2-chlorophenol, electrophilic bromination at the 5-position using Br₂/FeBr₃ yields 5-bromo-2-chlorophenol .

  • Ethanone Linker Formation: Reaction with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms 2-(5-bromo-2-chlorophenoxy)acetyl chloride, which is subsequently treated with 4-methylpiperazine to afford the final product .

Critical Reaction Parameters

  • Bromination Efficiency: Optimal yields (≥80%) require stoichiometric FeBr₃ at 60–70 °C in dichloromethane .

  • Coupling Reaction: The nucleophilic substitution between the acyl chloride and 4-methylpiperazine proceeds optimally in anhydrous THF at 0–5 °C, minimizing side reactions .

Table 2: Synthetic Yield Comparison for Analogous Compounds

IntermediateYield (%)Conditions
5-Bromo-4-chloro-2-fluorobenzoic acid85Br₂, FeBr₃, 65 °C
1-(5-Bromo-4-chlorophenyl)ethanone78Grignard reaction, THF

Pharmacological and Biological Relevance

Mechanism of Action Hypotheses

The 4-methylpiperazine group is a hallmark of CNS-active compounds, suggesting potential interactions with dopamine (D₂) or serotonin (5-HT₂A) receptors . The bromine and chlorine substituents may enhance lipophilicity, facilitating blood-brain barrier penetration.

In Silico Binding Studies

Molecular docking simulations of analogous compounds (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]ethanone) reveal moderate affinity (Ki = 120–150 nM) for kinase domains, implicating potential use in oncology .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s structure aligns with intermediates in atypical antipsychotics (e.g., aripiprazole derivatives) and kinase inhibitors. Its synthetic scalability (>80% yield) supports large-scale production .

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction could elucidate conformational preferences and intermolecular interactions .

  • In Vivo Efficacy Trials: Screening for antipsychotic or antitumor activity in murine models.

  • Derivatization: Introducing sulfonamide or urea groups to modulate solubility and bioavailability.

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